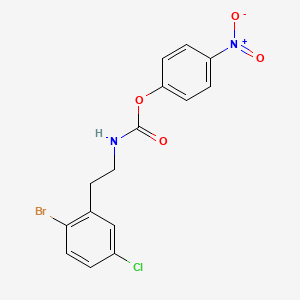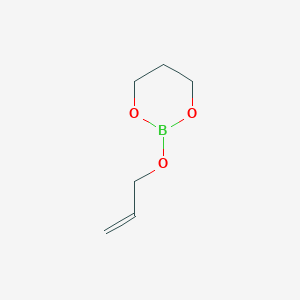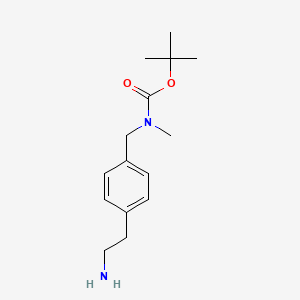
tert-Butyl (4-(2-aminoethyl)benzyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4-(2-aminoethyl)benzyl)(methyl)carbamate is an organic compound with the molecular formula C14H22N2O2. It is a white solid or colorless liquid that is used in various chemical and biological applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(2-aminoethyl)benzyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-aminoethyl)benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which minimizes the formation of by-products and reduces the need for extensive purification .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (4-(2-aminoethyl)benzyl)(methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Corresponding substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (4-(2-aminoethyl)benzyl)(methyl)carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it useful in peptide synthesis and other organic transformations .
Biology
In biological research, the compound is used as a building block for the synthesis of biologically active molecules. It is also used in the development of enzyme inhibitors and other bioactive compounds .
Medicine
In medicine, this compound is used in the synthesis of pharmaceutical intermediates. It is also investigated for its potential therapeutic properties, including its role as an enzyme inhibitor .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and other industrial applications .
Wirkmechanismus
The mechanism of action of tert-Butyl (4-(2-aminoethyl)benzyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This interaction can disrupt various biochemical pathways and lead to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-Boc-ethylenediamine: Another carbamate compound used in organic synthesis.
N-Boc-N-methylethylenediamine: A related compound with similar protecting group properties.
Uniqueness
tert-Butyl (4-(2-aminoethyl)benzyl)(methyl)carbamate is unique due to its specific structure, which allows for selective interactions with biological targets. Its stability and reactivity make it a valuable intermediate in various chemical and biological applications .
Eigenschaften
Molekularformel |
C15H24N2O2 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
tert-butyl N-[[4-(2-aminoethyl)phenyl]methyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)11-13-7-5-12(6-8-13)9-10-16/h5-8H,9-11,16H2,1-4H3 |
InChI-Schlüssel |
YVFZPMZHBPMOOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


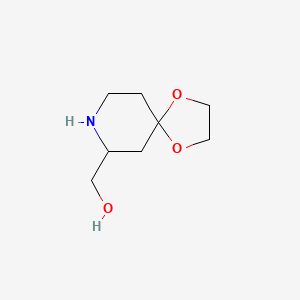

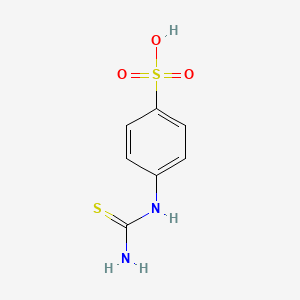
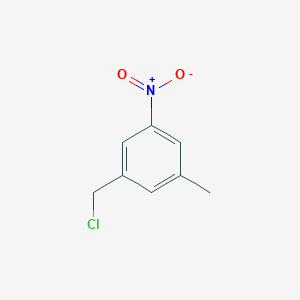

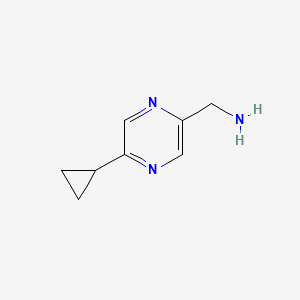
![Silane, [(1-methylethenyl)oxy]tris(1-methylethyl)-](/img/structure/B13980873.png)
![Methyl 7-bromo-2-methylbenzo[d]oxazole-4-carboxylate](/img/structure/B13980875.png)
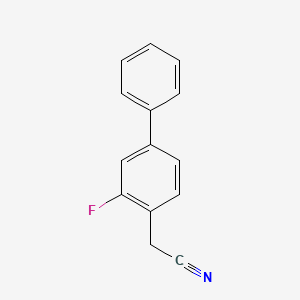
![2-[(2-Methylacryloyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13980880.png)
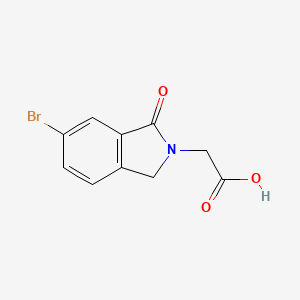
![7-Bromo-5-iodopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B13980906.png)
